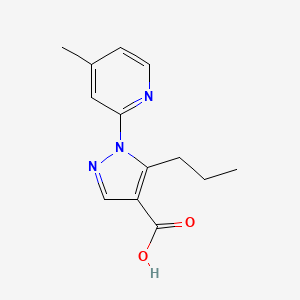
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPPCP, and it belongs to the class of pyrazole derivatives. MPPCP has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Applications in PET Imaging
- A study by Wang et al. (2018) discusses the synthesis of a compound structurally similar to 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid, used as a potential PET imaging agent for studying neuroinflammation. This demonstrates the use of such compounds in advanced medical imaging techniques.
Structural and Molecular Studies
- Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, showing the relevance of similar compounds in forming coordination complexes with metals. Such studies are crucial in understanding molecular structures and potential applications in materials science.
Antiviral Activity Research
- Research by Bernardino et al. (2007) highlights the synthesis of pyrazole carboxylic acid derivatives and their investigation for antiviral activities. This implies the potential of compounds like 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid in developing antiviral medications.
Antibacterial and Antifungal Applications
- A study conducted by Liu et al. (2014) on metal complexes with pyrazole carboxylic acid derivatives showed antibacterial activities. This suggests potential applications of similar compounds in creating new antibacterial agents.
Cancer Treatment Research
- The work of ヘンリー,ジェームズ (2006) on an Aurora kinase inhibitor derived from a similar compound indicates the possible use of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid in cancer treatment research.
Crystallography and Material Science
- Kumarasinghe et al. (2009) in their study (Kumarasinghe et al., 2009) focused on the crystallization and structural analysis of pyrazole derivatives, highlighting the compound's importance in crystallography and material science research.
Molecular Docking Studies
- Reddy et al. (2022) conducted molecular docking studies on pyrazole carboxylic acid derivatives, as seen in (Reddy et al., 2022). This research is pivotal in understanding the interactions of such compounds with biological targets, which is essential in drug design.
Propriétés
IUPAC Name |
1-(4-methylpyridin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-4-11-10(13(17)18)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAALQLHPBJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



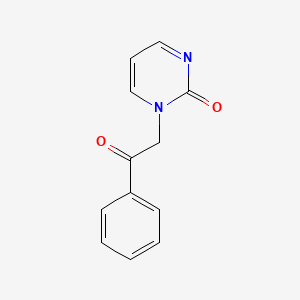
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
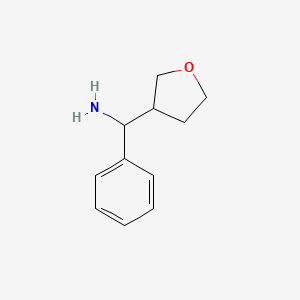
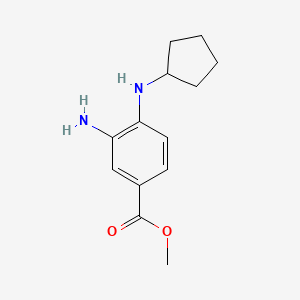
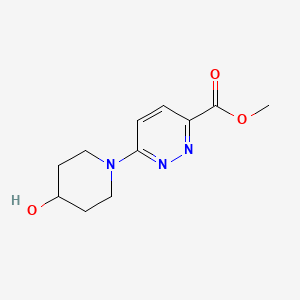
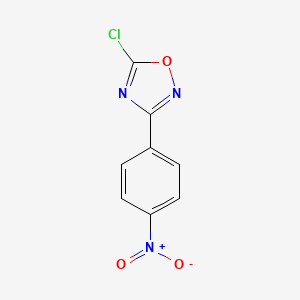
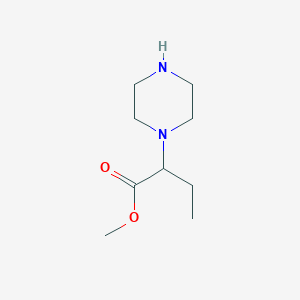
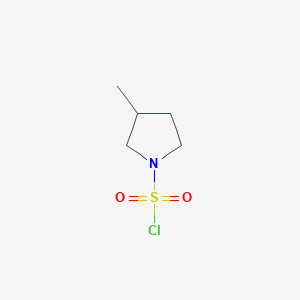
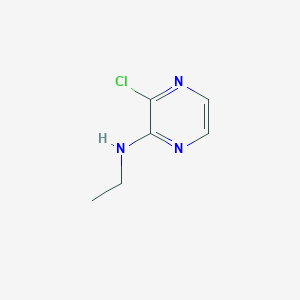
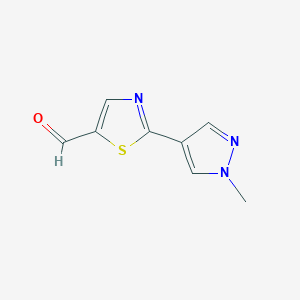
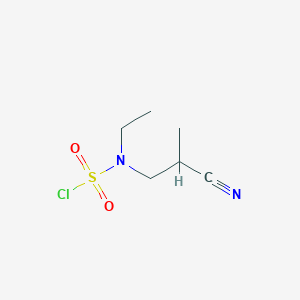
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)